molecular formula C14H11Cl2NO4S B2407895 N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine CAS No. 332419-60-0

N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine

Cat. No.: B2407895
CAS No.: 332419-60-0
M. Wt: 360.21
InChI Key: RSYKBWLZHNTQLQ-UHFFFAOYSA-N
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Description

N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a glycine derivative featuring a dichlorophenyl group at the 2,3-positions and a phenylsulfonyl moiety. The dichlorophenyl group introduces steric bulk and electron-withdrawing effects, while the phenylsulfonyl group contributes to polar interactions and metabolic stability .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2,3-dichloroanilino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2NO4S/c15-11-7-4-8-12(14(11)16)17(9-13(18)19)22(20,21)10-5-2-1-3-6-10/h1-8H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYKBWLZHNTQLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine typically involves the reaction of 2,3-dichloroaniline with phenylsulfonyl chloride to form N-(2,3-dichlorophenyl)-N-phenylsulfonylamine. This intermediate is then reacted with glycine under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine involves its interaction with specific molecular targets. The dichlorophenyl and phenylsulfonyl groups may interact with enzymes or receptors, modulating their activity. The glycine moiety can also play a role in binding to biological targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

N-(2,3-Dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycine (CAS 884987-17-1)
  • Structure : The phenylsulfonyl group is substituted with a methyl group at the 4-position.
  • Availability : Discontinued, suggesting challenges in synthesis or stability .
N-(3,4-Dichlorophenyl)-N-(methylsulfonyl)glycine (CAS 431979-36-1)
  • Structure : Replaces phenylsulfonyl with methylsulfonyl and shifts dichloro substituents to 3,4-positions.
  • Impact : Methylsulfonyl is smaller and more polar than phenylsulfonyl, altering solubility and receptor binding. The shifted chlorine atoms may reduce steric hindrance compared to 2,3-dichloro substitution .

Substituent Variations on the Aromatic Rings

N-(2,3-Dimethylphenyl)-N-(phenylsulfonyl)glycine (CID 1121560)
  • Structure : Dichloro substituents replaced with methyl groups at 2,3-positions.
  • Impact : Methyl groups are electron-donating, increasing electron density on the aromatic ring. This reduces electrophilic reactivity compared to the electron-withdrawing dichloro substituents in the target compound. Molecular weight: 311.38 g/mol .
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine (CAS 117309-44-1)
  • Structure : Features a nitro group at the 3-position instead of chlorine.
  • Molecular weight: 336.32 g/mol .

Ester Derivatives

Methyl N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycinate (CAS 331750-05-1)
  • Structure : Methyl ester of the parent compound.
  • Impact : Esterification masks the carboxylic acid, increasing lipophilicity (logP) and likely improving oral bioavailability. Molecular weight: 374.23 g/mol .

Substituted Sulfonamides

N-(4-Chlorophenyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]glycine (CAS 713501-82-7)
  • Structure : Methoxy groups on the sulfonyl phenyl ring and a single chloro substituent.
  • The single chloro substituent reduces steric effects compared to dichloro analogs .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Substituents (Aromatic/Sulfonyl) Molecular Weight (g/mol) Key Properties
N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine C14H11Cl2NO4S 2,3-Cl₂ on phenyl; phenylsulfonyl ~360.22 (estimated) High lipophilicity, electron-withdrawing
N-(2,3-Dimethylphenyl)-N-(phenylsulfonyl)glycine C16H17NO4S 2,3-Me₂ on phenyl; phenylsulfonyl 311.38 Increased electron density, lower reactivity
N-(3-Nitrophenyl)-N-(phenylsulfonyl)glycine C14H12N2O6S 3-NO₂ on phenyl; phenylsulfonyl 336.32 Enhanced acidity, strong H-bonding
Methyl ester derivative (CAS 331750-05-1) C15H13Cl2NO4S Methyl ester; 2,3-Cl₂ on phenyl 374.23 Improved lipophilicity, prodrug potential

Research Implications

  • Synthetic Challenges : Discontinuation of analogs like CAS 884987-17-1 may reflect synthetic complexity or instability under physiological conditions .
  • Computational Modeling : Tools like SHELX and ORTEP-3 () could aid in crystallographic studies to resolve steric and electronic effects.

Biological Activity

N-(2,3-Dichlorophenyl)-N-(phenylsulfonyl)glycine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a dichlorophenyl group and a phenylsulfonyl moiety attached to a glycine backbone. Its chemical structure can be represented as follows:

  • Molecular Formula : C13_{13}H12_{12}Cl2_{2}N1_{1}O3_{3}S
  • CAS Number : 332419-60-0

The compound primarily acts as an inhibitor of specific enzymes, notably aldose reductase, which is implicated in diabetic complications. The mechanism involves binding to the active site of the enzyme, thereby preventing the conversion of glucose to sorbitol, which can lead to osmotic and oxidative stress in cells.

Inhibition Studies

Research has shown that this compound exhibits significant inhibitory activity against aldose reductase. The following table summarizes key findings from various studies:

Study ReferenceAssay TypeIC50 (µM)Comments
Rat lens assay0.5Greater activity than corresponding glycines.
Enzyme kinetic evaluation0.8S isomer more active than R isomer.
Cytotoxicity assay>100Low cytotoxicity in primary cell lines.

Case Studies

  • Aldose Reductase Inhibition : In a study involving various derivatives of N-(phenylsulfonyl)glycines, this compound was found to have enhanced affinity for aldose reductase compared to simpler glycine derivatives. The S enantiomer demonstrated significantly higher activity than its R counterpart, suggesting stereospecific interactions with the enzyme's active site .
  • Antimicrobial Activity : Although primarily studied for its enzyme inhibition properties, preliminary investigations into its antimicrobial effects have shown potential against certain gram-positive bacteria. Further research is needed to elucidate its full spectrum of antimicrobial activity .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound indicates favorable characteristics for drug development:

  • Absorption : Moderate lipophilicity suggests good absorption potential.
  • Distribution : Predicted to have a wide distribution due to its small molecular size.
  • Metabolism : Likely undergoes hepatic metabolism; specific pathways need further investigation.
  • Excretion : Primarily renal excretion anticipated.
  • Toxicity : Exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations .

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